molecular formula C9H19NO B13594401 4-(Tetrahydro-2h-pyran-4-yl)butan-2-amine

4-(Tetrahydro-2h-pyran-4-yl)butan-2-amine

Cat. No.: B13594401
M. Wt: 157.25 g/mol
InChI Key: SMMQPXQCPWNBCA-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine is an organic compound with the molecular formula C9H19NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine typically involves the reaction of tetrahydropyran derivatives with appropriate amine precursors. One common method involves the reduction of 4-cyanotetrahydropyran using sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite under reflux conditions to yield the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines or amides.

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine is unique due to its extended carbon chain, which provides additional flexibility and potential for functionalization compared to simpler tetrahydropyran derivatives. This structural feature enhances its utility in the synthesis of more complex molecules and its potential biological activity.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(oxan-4-yl)butan-2-amine

InChI

InChI=1S/C9H19NO/c1-8(10)2-3-9-4-6-11-7-5-9/h8-9H,2-7,10H2,1H3

InChI Key

SMMQPXQCPWNBCA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCOCC1)N

Origin of Product

United States

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